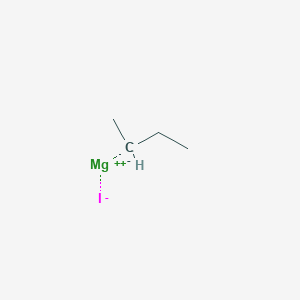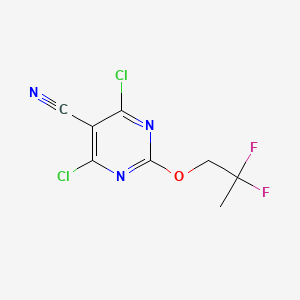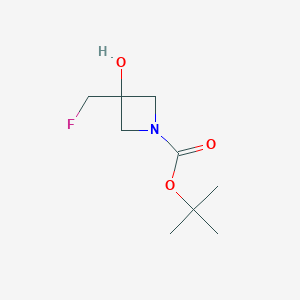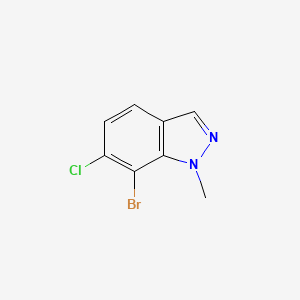
But-2-ylmagnesium iodide, 0.50 M in ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-ylmagnesium iodide, 0.50 M in ether, is a commonly used reagent in organic synthesis and laboratory experiments. It is a versatile reagent that can be used in a variety of laboratory applications and can be used to synthesize a wide range of compounds. But-2-ylmagnesium iodide is a white crystalline solid that is soluble in ether and other organic solvents. It is a strong base with a pKa of 16.4 and is a strong nucleophile that is capable of forming stable covalent bonds with many organic molecules. This reagent is also known as Grignard reagent and is widely used in synthetic organic chemistry.
Scientific Research Applications
But-2-ylmagnesium iodide is widely used in organic synthesis and laboratory experiments. It has been used to synthesize a variety of organic compounds, including alcohols, ketones, aldehydes, esters, amines, and amides. It has also been used to synthesize pharmaceuticals, pesticides, and other organic compounds. It has also been used to synthesize organometallic compounds, such as organomagnesium compounds and organoiodides.
Mechanism of Action
But-2-ylmagnesium iodide is a strong base and a strong nucleophile. It is capable of forming stable covalent bonds with many organic molecules, including carbon-carbon and carbon-heteroatom bonds. In the presence of a Lewis acid, such as boron trifluoride, it can also act as an electrophile and can react with alkenes and alkynes to form organomagnesium compounds.
Biochemical and Physiological Effects
But-2-ylmagnesium iodide is not known to have any physiological or biochemical effects. It is not known to be toxic or to interact with any biological molecules.
Advantages and Limitations for Lab Experiments
But-2-ylmagnesium iodide is a versatile reagent that can be used in a variety of laboratory applications. It is a strong base and a strong nucleophile, and it is capable of forming stable covalent bonds with many organic molecules. It is also relatively inexpensive and readily available. However, it is highly reactive and can react with water, so it must be handled with care.
Future Directions
There are a number of potential future directions for research on but-2-ylmagnesium iodide. These include exploring new applications for the reagent, such as in the synthesis of pharmaceuticals and pesticides, as well as investigating its potential use in the synthesis of organometallic compounds. Additionally, research could be conducted to explore the potential use of but-2-ylmagnesium iodide in the synthesis of materials for use in nanotechnology and other emerging technologies. Finally, research could be conducted to explore the potential use of but-2-ylmagnesium iodide in the synthesis of renewable energy sources, such as solar cells and fuel cells.
Synthesis Methods
But-2-ylmagnesium iodide can be synthesized from the reaction of magnesium metal with butyl iodide. The reaction is typically conducted in an ether solvent, such as diethyl ether, and is typically catalyzed by a Lewis acid such as boron trifluoride. The reaction is exothermic and is typically conducted at room temperature. The reaction is typically conducted in a round-bottom flask, and a Dean-Stark apparatus is used to collect the water produced during the reaction.
properties
IUPAC Name |
magnesium;butane;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.HI.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUGMQDCMUAQOH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C.[Mg+2].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6304911.png)






![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B6304965.png)


![(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6304985.png)
